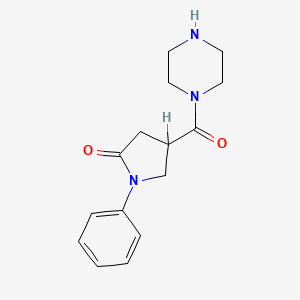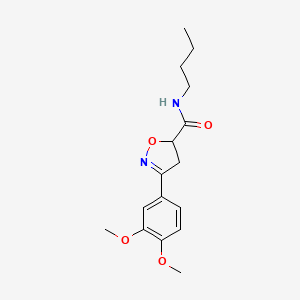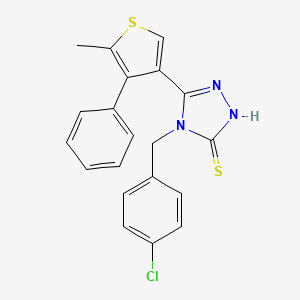
2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate
Vue d'ensemble
Description
2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a 2,4-dinitrobenzoate moiety
Applications De Recherche Scientifique
2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate typically involves the esterification of 2-(methoxycarbonyl)phenol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(methoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 2-(methoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.
Reduction: 2-(methoxycarbonyl)phenyl 2,4-diaminobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The nitro groups can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methoxycarbonyl)phenyl 2-nitrobenzoate: Similar structure but with one nitro group.
2-(methoxycarbonyl)phenyl 2,5-dinitrobenzoate: Similar structure with nitro groups at different positions.
2-(methoxycarbonyl)phenyl 3,4-dinitrobenzoate: Similar structure with nitro groups at different positions.
Uniqueness
2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate is unique due to the specific positioning of the nitro groups, which can influence its reactivity and interaction with biological targets. The presence of both methoxycarbonyl and dinitro groups provides a versatile platform for chemical modifications and the development of derivatives with tailored properties .
Propriétés
IUPAC Name |
(2-methoxycarbonylphenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O8/c1-24-14(18)11-4-2-3-5-13(11)25-15(19)10-7-6-9(16(20)21)8-12(10)17(22)23/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMQEFQXINZQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4618540.png)
![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)


![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)
![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)
![4-({N-[(4-ethoxyphenyl)carbonyl]-beta-alanyl}amino)butanoic acid](/img/structure/B4618596.png)
![N-[2-(3-CHLOROPHENYL)ETHYL]-4-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4618599.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)

![BENZYL 2-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETATE](/img/structure/B4618625.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)
